8-allyl-3,4-dihydroquinoline-1(2H)-carbaldehyde
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Description
“8-Allyl-3,4-dihydro-2H-quinoline-1-carboxamide” is a chemical compound with the formula C13H16N2O .
Molecular Structure Analysis
The molecular structure of “8-Allyl-3,4-dihydro-2H-quinoline-1-carboxamide” is represented by the InChI string: InChI=1S/C13H16N2O/c1-2-5-10-6-3-7-11-8-4-9-15(12(10)11)13(14)16/h2-3,6-7H,1,4-5,8-9H2,(H2,14,16) .Scientific Research Applications
Synthesis and Coordination Chemistry
One of the primary applications of compounds structurally related to 8-allyl-3,4-dihydroquinoline-1(2H)-carbaldehyde in scientific research is in the field of synthetic and coordination chemistry. For instance, the semicarbazone of 8-hydroxyquinoline-2-carbaldehyde has been synthesized and identified as an effective tetradentate ligand for coordinating rare-earth(III) ions. This application highlights the compound's utility in expanding the coordination sphere of 8-hydroxyquinoline, thereby facilitating the formation of complexes with yttrium(III) and lanthanum(III) ions (Albrecht, Osetska, & Fröhlich, 2005).
Catalytic Applications
Another significant application is in catalysis, where derivatives of quinoline carbaldehydes have been utilized. For example, 2-oxo-1,2-dihydroquinoline-3-carbaldehyde hydrazone ligands have been investigated for their coordination behavior with ruthenium(II) and the catalytic activity of the synthesized complexes in direct amidation reactions of alcohols with amines. These studies emphasize the compounds' potential as efficient catalysts in organic synthesis, offering a pathway to the development of new catalytic systems (Selvamurugan, Ramachandran, Prakash, Viswanathamurthi, Małecki, & Endo, 2016).
Organic Synthesis and Functional Materials
Derivatives of quinoline carbaldehydes are also pivotal in organic synthesis and the development of functional materials. For instance, compounds synthesized from reactions involving quinoline carbaldehydes have shown promising antimicrobial properties and have been used to synthesize novel luminescent chemosensors. These applications demonstrate the versatility of quinoline carbaldehyde derivatives in creating materials with specific biological or photophysical properties (Prasath, Bhavana, Sarveswari, Ng, & Tiekink, 2015).
Biological Activity
In the realm of pharmaceutical chemistry, quinoline derivatives have been explored for their biological activities. Research into polyhydroquinoline derivatives, for example, has uncovered compounds with notable antimalarial, antibacterial, and antitubercular activities. These findings underscore the potential of quinoline carbaldehyde derivatives in the development of new therapeutic agents (Karad, Purohit, Raval, Kalaria, Avalani, Thakor, & Thakkar, 2015).
Properties
IUPAC Name |
8-prop-2-enyl-3,4-dihydro-2H-quinoline-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-2-5-11-6-3-7-12-8-4-9-14(10-15)13(11)12/h2-3,6-7,10H,1,4-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQRUNCGEZEJAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC2=C1N(CCC2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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